Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone typically involves multiple steps, starting from the appropriate nitro and pentyloxy-substituted benzene derivatives. The key steps include nitration, etherification, and hydrazone formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, followed by hydrazone formation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted ethanone derivatives, depending on the specific reaction pathway and conditions .
Scientific Research Applications
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The nitro and pentyloxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro and pentyloxy-substituted ethanone derivatives, such as:
- Ethanone, 1-(3-nitro-4-(methoxy)phenyl)-(1-(3-nitro-4-(methoxy)phenyl)ethylidene)hydrazone
- Ethanone, 1-(3-nitro-4-(ethoxy)phenyl)-(1-(3-nitro-4-(ethoxy)phenyl)ethylidene)hydrazone .
Uniqueness
The uniqueness of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyloxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
134221-20-8 |
---|---|
Molecular Formula |
C26H34N4O6 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(Z)-1-(3-nitro-4-pentoxyphenyl)-N-[(Z)-1-(3-nitro-4-pentoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C26H34N4O6/c1-5-7-9-15-35-25-13-11-21(17-23(25)29(31)32)19(3)27-28-20(4)22-12-14-26(24(18-22)30(33)34)36-16-10-8-6-2/h11-14,17-18H,5-10,15-16H2,1-4H3/b27-19-,28-20- |
InChI Key |
ZDZVZGJJJRKEGB-RSSRHXQMSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C(=N\N=C(/C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])\C)/C)[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=NN=C(C)C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.